molecular formula C24H22BrN3O2S B4220222 3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole

3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole

Cat. No.: B4220222
M. Wt: 496.4 g/mol
InChI Key: CUOFNRZSRSIROS-UHFFFAOYSA-N
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Description

3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a brominated methoxyphenyl group, a methylsulfanyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially converting the bromo group to a hydrogen atom.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving polar aprotic solvents and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-brominated methoxyphenyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring and the brominated methoxyphenyl group are likely to play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a brominated methoxyphenyl group and a methylsulfanyl group on the triazole ring is particularly distinctive, offering a range of possible interactions and applications.

Properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O2S/c1-17-8-6-7-11-21(17)30-15-23-26-27-24(28(23)19-9-4-3-5-10-19)31-16-18-12-13-22(29-2)20(25)14-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOFNRZSRSIROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole
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3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole
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3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole
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3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole
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3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole
Reactant of Route 6
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3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole

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